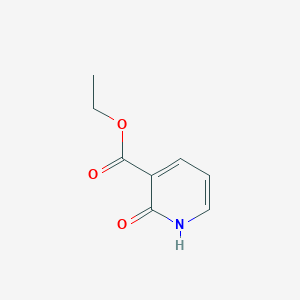

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXOVXUHTGDSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is facilitated by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylate . The procedure is straightforward, has a broad scope, and allows the construction of the scaffold by creating three covalent bonds in one pot.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to undergo various chemical transformations, making it useful for creating more complex molecules. It can participate in reactions such as:

- Condensation Reactions : Forming larger cyclic compounds.

- Functionalization : Introducing new functional groups through substitution reactions.

Research has indicated that this compound exhibits various biological activities, making it a candidate for pharmaceutical development:

- Antimicrobial Properties : Studies suggest that derivatives of ethyl 2-oxo-1,2-dihydropyridine can inhibit the growth of certain bacteria and fungi.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.

A study highlighted the synthesis of novel derivatives that demonstrated significant anticancer activity against specific cancer cell lines, indicating the compound's potential as a lead structure for drug design .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its neuroprotective and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for treating conditions such as:

- Type 2 Diabetes : Compounds related to this structure have been investigated for their role as agonists of TGR5 (a G protein-coupled receptor), potentially aiding in metabolic regulation .

- Inflammatory Disorders : The compound may inhibit key inflammatory pathways, suggesting therapeutic applications in diseases characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A series of derivatives synthesized from ethyl 2-oxo-1,2-dihydropyridine were evaluated for their anticancer activity against breast cancer cell lines. The study reported that certain modifications to the compound significantly enhanced its cytotoxic effects compared to the parent compound .

Case Study 2: Diabetes Treatment

Research on TGR5 receptor agonists has shown that modifications of ethyl 2-oxo-1,2-dihydropyridine derivatives could improve glucose metabolism and lipid profiles in diabetic animal models. These findings support the potential use of such compounds in developing new diabetes therapies .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Derivatives with Substituted Aromatic Groups

Ethyl 4-hydroxy-5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylates (e.g., 7a–7d ) exhibit structural modifications at positions 4 and 5 of the pyridine ring (Table 1). These derivatives are synthesized via thermal cyclization of ethyl N-(styryl carbamoyl) acetates .

Table 1: Properties of 4-Hydroxy-5-aryl Derivatives

Key Observations :

Thienopyridine and Cyanated Derivatives

Compounds such as Ethyl 5-cyano-6-(2-ethoxy-2-oxoethylthio)-2-oxo-1,2-dihydropyridine-3-carboxylate (compound 5) and Ethyl 3-amino-2-cyano-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (compound 9) feature fused thienopyridine rings or cyano substituents (Table 2) .

Table 2: Cyanated and Thienopyridine Derivatives

Key Observations :

- Cyano groups (C≡N) introduce strong IR absorbance at ~2200 cm⁻¹ and enhance electrophilic reactivity for nucleophilic additions .

Fluorinated and Trifluoromethyl Analogues

Fluorinated derivatives like Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS: 1335921-53-3) and Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1708178-64-6) demonstrate enhanced lipophilicity and metabolic stability (Table 3) .

Table 3: Fluorinated Derivatives

| Compound | Substituents | Key Features | Reference |

|---|---|---|---|

| CAS: 1335921-53-3 | 4-Methyl, 6-CF₃ | Trifluoromethyl enhances hydrophobicity | |

| CAS: 1708178-64-6 | 2-CF₂H, 1-Methyl | Difluoromethyl improves bioavailability |

Key Observations :

Decarboxylation Behavior

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes Krapcho decarboxylation under basic conditions (K₂CO₃), facilitated by electron-withdrawing groups at the β-position. For example, ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate decarboxylates to yield a 30% product yield . This reactivity is critical for generating bioactive intermediates in drug synthesis.

Biological Activity

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate starting materials such as Meldrum's acid derivatives and amines. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the dihydropyridine ring structure.

Antimicrobial Properties

A study highlighted the antimicrobial activity of derivatives of 2-oxo-1,2-dihydropyridine, including this compound. The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has indicated that compounds related to this compound exhibit anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Ethyl 2-oxo-1,2-dihydropyridine derivatives have been studied for their neuroprotective effects. They have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress and neuroinflammation. This activity is attributed to their ability to modulate neurotransmitter systems and exert antioxidant effects .

Case Studies

- Antimicrobial Activity : A series of experiments conducted on various derivatives revealed that modifications in the chemical structure significantly influenced their antimicrobial efficacy. For instance, substituents on the pyridine ring enhanced activity against Gram-positive bacteria .

- Anticancer Mechanisms : In a specific case study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

- Neuroprotection : Another study demonstrated that these compounds could protect against glutamate-induced toxicity in neuronal cultures, suggesting their potential application in treating neurodegenerative diseases .

Data Table: Biological Activities Overview

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via esterification of 2-hydroxy nicotinic acid (1) using ethanol and concentrated sulfuric acid under reflux. Key steps include:

- Reagent ratios : 1.0 g (7.20 mmol) of 2-hydroxy nicotinic acid in 20 mL ethanol with 7.20 mL H₂SO₄.

- Reaction monitoring : Thin-layer chromatography (TLC) with fluorescent indicators at 254/365 nm.

- Purification : Column chromatography (e.g., ethyl acetate/hexane) for derivatives like 4-hydroxy-5-phenyl analogs .

Optimization : Yield variations (e.g., 48–71% for derivatives) depend on substituent electronic effects and reflux duration. For example, electron-withdrawing groups (e.g., nitro in 7d) reduce yields due to steric hindrance .

Q. How is this compound characterized structurally?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Chemical shifts for the ethyl group (δ ~1.30 ppm for CH₃, 4.34–4.53 ppm for CH₂) and pyridone protons (δ ~7.59 ppm) in DMSO-d₆ or CDCl₃ .

- FT-IR : Key peaks at ~1660–1673 cm⁻¹ (C=O stretch), ~3125–3160 cm⁻¹ (O-H/N-H stretch) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z = 259 for 7a) confirmed via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What reaction mechanisms govern the derivatization of this compound into heterocyclic analogs?

Derivatization involves:

- Michael addition and cyclization : Reaction with ethyl cyanoacetate proceeds via a Michael adduct intermediate, followed by Dimroth rearrangement to form pyridone derivatives (e.g., ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate) .

- Thermal dimerization : Refluxing in xylene induces cyclization to form 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives (e.g., 7a–7d) via keto-enol tautomerism .

Q. How do substituents on the pyridone ring influence reactivity and spectroscopic properties?

- Electronic effects : Electron-donating groups (e.g., methoxy in 7b) stabilize resonance structures, increasing reaction yields (71% for 7b vs. 54% for 4-chlorophenyl analog 7c) .

- Steric effects : Bulky substituents (e.g., nitro in 7d) reduce yields due to hindered cyclization.

- Spectroscopic shifts : Nitro groups in 7d cause downfield ¹H NMR shifts (δ ~8.16–8.25 ppm) and IR absorption at 1605 cm⁻¹ (C=N stretch) .

Q. What methodologies resolve contradictions in crystallographic data for pyridone derivatives?

- SHELX refinement : SHELXL is used for small-molecule refinement, especially for high-resolution or twinned data. Key steps include:

Methodological Considerations

Q. How are synthetic byproducts or impurities identified and mitigated?

- Chromatographic separation : Derivatives like 7a–7d are purified using gradient elution (ethyl acetate/hexane).

- APT and HMBC NMR : Advanced NMR techniques distinguish regioisomers (e.g., 7a vs. 7d) by correlating carbonyl carbons with adjacent protons .

Q. What computational tools predict the stability and tautomeric forms of this compound?

- DFT calculations : Predict keto-enol tautomer ratios based on substituent effects.

- Molecular docking : Used to study interactions with biological targets (e.g., anticancer activity in pyridone-thione derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.